Ethyl 3-(4-bromophenyl)propanoate
Overview
Description
Ethyl 3-(4-bromophenyl)propanoate is a chemical compound with the CAS Number: 40640-98-0 . It has a molecular weight of 257.13 . The IUPAC name for this compound is ethyl 3-(4-bromophenyl)propanoate . It is typically stored at room temperature . The physical form of this compound is a colorless to pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for Ethyl 3-(4-bromophenyl)propanoate is 1S/C11H13BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 3-(4-bromophenyl)propanoate is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 257.13 . The compound is typically stored at room temperature .Scientific Research Applications
Electrochemical Applications
Ethyl 3-(4-bromophenyl)propanoate has been studied for its role in electroreductive radical cyclization. Research by Esteves et al. (2005) explored the reductive intramolecular cyclization of similar compounds, highlighting the potential of [Ni(tmc)]+ in catalyzing these reactions at glassy-carbon cathodes in dimethylformamide. The study provided insights into the electrochemical processes and the formation of various intermediates and products, which is significant for understanding the electrochemical behavior of ethyl 3-(4-bromophenyl)propanoate and related compounds (Esteves et al., 2005).
Synthesis of Antimicrobial Agents
Ethyl(3-aryl-2-bromo)propanoate is a key intermediate in the synthesis of certain antimicrobial compounds. Research conducted in 2005 demonstrated its reaction with various thiosemicarbazones, leading to the synthesis of compounds with selective antimicrobial activity. This study underlines the significance of ethyl 3-(4-bromophenyl)propanoate in the development of new antimicrobial agents, particularly those effective against specific microbial strains (В. М. Цялковский et al., 2005).
Organometallic Chemistry
In the field of organometallic chemistry, ethyl 3-(4-bromophenyl)propanoate has been utilized in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation. Zaidlewicz and Wolan (2002) reported on the transformation of this compound into corresponding boronates via cross-coupling reactions. This research is crucial for understanding the applications of ethyl 3-(4-bromophenyl)propanoate in organometallic syntheses and the development of novel compounds with potential industrial and pharmaceutical applications (Zaidlewicz & Wolan, 2002).
Safety And Hazards
The safety information for Ethyl 3-(4-bromophenyl)propanoate includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and specific measures to take if in eyes .
properties
IUPAC Name |
ethyl 3-(4-bromophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMHGPFYLQOGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508374 | |
Record name | Ethyl 3-(4-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenyl)propanoate | |
CAS RN |
40640-98-0 | |
Record name | 3-(4-Bromophenyl)propionic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40640-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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